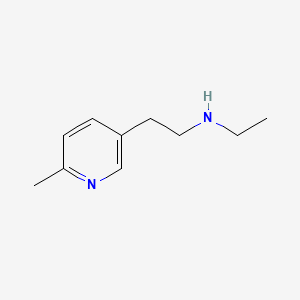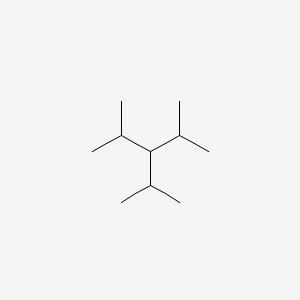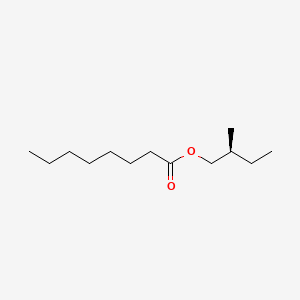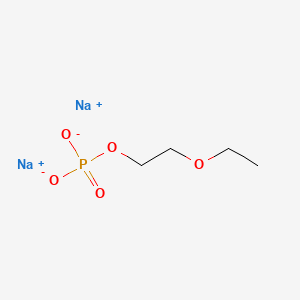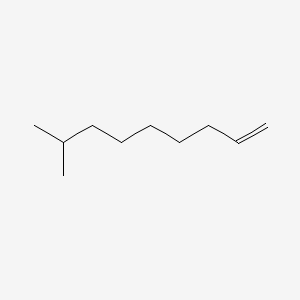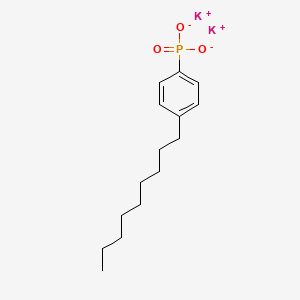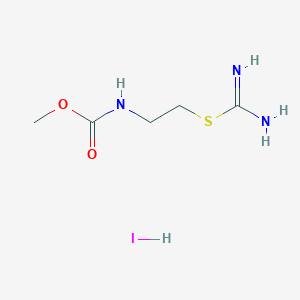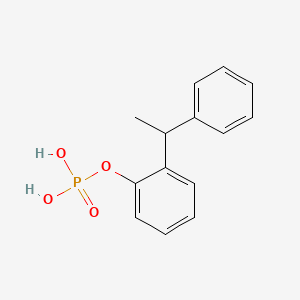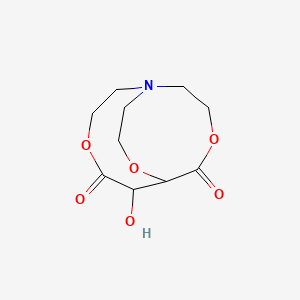
2,2',2''-Nitrilotriethyl tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’'-Nitrilotriethyl tartrate is a chemical compound with the molecular formula C10H15NO6 and a molecular weight of 245.229 g/mol . It is known for its unique structure, which includes three ethyl tartrate groups attached to a central nitrogen atom. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-Nitrilotriethyl tartrate typically involves the reaction of nitrilotriethanol with tartaric acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of 2,2’,2’'-Nitrilotriethyl tartrate is scaled up using large reactors and continuous flow processes. The raw materials are mixed in precise proportions, and the reaction is carried out under optimized conditions to maximize efficiency. The product is then purified using techniques such as crystallization or distillation to obtain the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,2’'-Nitrilotriethyl tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The ethyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2,2’,2’'-Nitrilotriethyl tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2,2’,2’'-Nitrilotriethyl tartrate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethanolamine borate: This compound has a similar structure but includes borate instead of tartrate.
Nitrilotriacetic acid: Another compound with a central nitrogen atom and three carboxylate groups.
Uniqueness
2,2’,2’'-Nitrilotriethyl tartrate is unique due to its specific combination of ethyl tartrate groups and a central nitrogen atom. This structure imparts distinctive chemical properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
29870-23-3 |
|---|---|
Molekularformel |
C10H15NO6 |
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
6-hydroxy-4,9,14-trioxa-1-azabicyclo[5.4.3]tetradecane-5,8-dione |
InChI |
InChI=1S/C10H15NO6/c12-7-8-10(14)17-6-3-11(1-4-15-8)2-5-16-9(7)13/h7-8,12H,1-6H2 |
InChI-Schlüssel |
IGBGMNZJSGDIMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2C(C(=O)OCCN1CCOC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



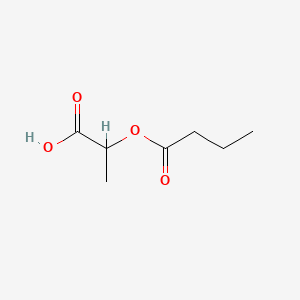
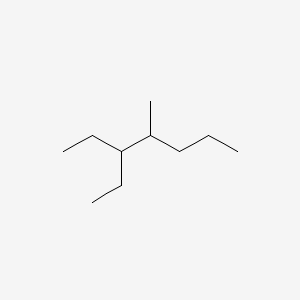
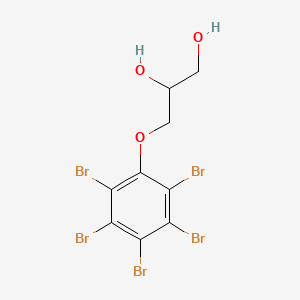
![Dicalcium;carboxymethyl-dimethyl-[3-[(2-oxoacetyl)amino]propyl]azanium;hydride;2-methyl-2-[3-[(2-oxoacetyl)amino]propylamino]propanoic acid](/img/structure/B12653968.png)
